molecular formula C22H23NO4 B2443992 1-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid CAS No. 1936139-00-2

1-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid

Cat. No.: B2443992
CAS No.: 1936139-00-2
M. Wt: 365.429
InChI Key: SPZXSRMTHPANFO-UHFFFAOYSA-N
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Description

1-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-10-11-15(21(24)25)12-23(14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZXSRMTHPANFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid typically involves the protection of the amino group using the Fmoc group. The process begins with the reaction of 6-methylpiperidine-3-carboxylic acid with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HATU or DIC in the presence of a base.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in dimethylformamide.

    Peptide Coupling: HATU or DIC with a base such as N-methylmorpholine.

Major Products Formed

Scientific Research Applications

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal. The compound serves as a protective group for amino acids during the synthesis process, allowing for the construction of complex peptides with high purity and yield.

Anticancer Research

Emerging studies indicate that derivatives of piperidine structures can exhibit anticancer properties. Research has shown that compounds similar to 1-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study 1: Anticancer Activity
A study demonstrated that analogs of this compound significantly inhibited the growth of breast cancer cells in vitro, suggesting potential mechanisms involving apoptosis through mitochondrial pathways.

Neuroprotective Effects

The fluorenyl group has been linked to neuroprotective activities, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Animal studies have shown that compounds with similar structures reduce oxidative stress-induced neuronal damage.

Case Study 2: Neuroprotection
Research indicated that Fmoc derivatives provided substantial protection against neuronal damage in models of oxidative stress, highlighting their potential therapeutic applications.

Antimicrobial Properties

Some derivatives of piperidine have demonstrated effectiveness against various bacterial strains, positioning this compound as a candidate for further development in antimicrobial therapies.

Case Study 3: Antimicrobial Activity
A comparative analysis revealed that piperidine derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell growth in cancer cell lines
NeuroprotectionReduced neuronal damage in animal models
AntimicrobialEffective against Gram-positive bacteria

Mechanism of Action

The mechanism of action of 1-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions at other functional groups. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

1-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid is unique due to its specific structure and reactivity. Similar compounds include:

    Fmoc-protected amino acids: Such as Fmoc-phenylalanine and Fmoc-lysine.

    Boc-protected amino acids: Such as Boc-phenylalanine and Boc-lysine.

The uniqueness of this compound lies in its ability to provide steric protection while allowing for efficient peptide coupling reactions .

Biological Activity

1-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid, commonly referred to as Fmoc-6-methylpiperidine-3-carboxylic acid, is a derivative of piperidine that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, often utilized in peptide synthesis and drug development.

  • Molecular Formula : C₁₉H₂₁NO₄
  • Molecular Weight : 321.38 g/mol
  • CAS Number : 193693-67-3
  • Purity : Typically ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group is known to stabilize the compound and enhance its solubility, facilitating cellular uptake and interaction with biomolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), RD (rhabdomyosarcoma), and BxPC-3 (pancreatic cancer).

Cell Line IC50 (µM) Selectivity Index
HeLa1.4 ± 0.2>3
RD16.2 ± 0.3>5
BxPC-30.5 ± 0.02>6

The selectivity index (SI) indicates a favorable profile for therapeutic applications, suggesting lower toxicity towards normal cells compared to cancerous ones .

Antioxidant Properties

In addition to its anticancer effects, this compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is particularly relevant in the context of cancer therapy, where oxidative damage can influence tumor progression and treatment efficacy.

Study 1: In Vitro Efficacy

A study evaluated the efficacy of Fmoc-6-methylpiperidine-3-carboxylic acid against a panel of cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, characterized by morphological changes typical of programmed cell death, such as cell shrinkage and membrane blebbing .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound may inhibit key signaling pathways involved in cell proliferation and survival. Specifically, it was shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, thus promoting apoptosis in targeted cancer cells .

Q & A

Q. How is the Fmoc group utilized in the synthesis of this compound, and what advantages does it offer in peptide chemistry?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups (e.g., tert-butyl) allows selective removal under mild basic conditions (e.g., 20% piperidine in DMF). This prevents unintended side reactions during coupling steps. The Fmoc group’s UV-active fluorene moiety also facilitates real-time monitoring of deprotection via UV spectroscopy. However, steric hindrance from the 6-methyl substituent on the piperidine ring may require optimized coupling reagents (e.g., HATU or PyBOP) to ensure efficient amide bond formation .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound post-synthesis?

  • HPLC : Reverse-phase HPLC with a C18 column and UV detection (254 nm) is standard for assessing purity. A gradient of water/acetonitrile (0.1% TFA) can resolve the compound from impurities.
  • LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ ion) and detects side products (e.g., incomplete deprotection or oxidation).
  • NMR : 1^1H and 13^13C NMR verify structural integrity. Key signals include the fluorene aromatic protons (7.3–7.8 ppm) and the piperidine methyl group (1.2–1.5 ppm). For chiral purity, chiral HPLC or circular dichroism may be employed .

Q. What precautions are necessary when handling this compound given conflicting toxicity data?

While some SDSs report "no data available" for acute toxicity , others classify it as Category 4 for oral, dermal, and inhalation toxicity (H312, H332) . Researchers should:

  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.
  • Avoid dust generation; use wet methods or closed systems for transfer.
  • Store at 2–8°C under inert gas (argon or nitrogen) to prevent degradation.
  • Assume potential sensitization risks and implement spill containment protocols (e.g., neutralization with 1M HCl) .

Advanced Research Questions

Q. How can premature Fmoc deprotection be mitigated during the synthesis of derivatives?

Premature deprotection occurs due to residual bases (e.g., DIEA) or prolonged exposure to mild acids. Strategies include:

  • Neutralization : After coupling, wash resins thoroughly with DMF to remove excess activating agents.
  • Stabilization : Add 0.1% (v/v) acetic acid to coupling mixtures to protonate residual amines.
  • Temperature Control : Perform reactions at 0–4°C to slow base-catalyzed deprotection.
  • Alternative Coupling Reagents : Use COMU or DIC/Oxyma Pure, which generate less basic byproducts than HOBt/DIPEA .

Q. How does the methyl group at position 6 influence the compound’s conformation and reactivity?

The 6-methyl substituent induces a chair conformation in the piperidine ring, favoring equatorial orientation to minimize steric strain. This conformation:

  • Reduces Nucleophilicity : Steric hindrance slows acylation reactions, requiring longer coupling times (2–4 hours vs. 1 hour for unsubstituted analogs).
  • Enhances Metabolic Stability : The methyl group impedes cytochrome P450-mediated oxidation, making the compound a candidate for prodrug design. Computational modeling (DFT or MD simulations) can predict preferred conformations and guide derivatization .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

  • Co-solvents : Use 10% DMSO in PBS or HEPES buffer (pH 7.4) to enhance aqueous solubility.
  • Salt Formation : Convert the carboxylic acid to a sodium or ammonium salt via ion-exchange chromatography.
  • Liposomal Encapsulation : Incorporate into PEGylated liposomes to improve bioavailability for cell-based studies .

Contradiction Analysis

Discrepancies in toxicity data highlight the need for conservative risk assessment. While classifies the compound as toxicologically hazardous, other SDSs lack empirical data . Researchers should treat it as a potential health hazard and adhere to CLP/GHS guidelines until validated studies are available.

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